Alpha-Hexylcinnamaldehyde is an organic compound classified as a member of the cinnamaldehyde family, characterized by a hexyl substituent at the alpha-position. Its chemical formula is , with a molecular weight of 216.32 g/mol. The compound typically appears as a colorless to pale yellow liquid and has a boiling point of approximately 308 °C. It exhibits low solubility in water (2.75 mg/L) but is more soluble in organic solvents, making it useful in various applications .
HCA's mechanism of action is not directly relevant to scientific research, as its primary function lies in fragrance and cosmetic applications.
HCA has been identified as a potential skin sensitizer, meaning it can trigger allergic reactions in some individuals []. Exposure to HCA can cause skin irritation, redness, and itching [].
alpha-Hexylcinnamaldehyde can be employed as an analytical standard for the determination of the analyte in cosmetic products. This process often involves a combination of solid-phase microextraction, gas chromatography with flame ionization detector (GC-FID), and gas chromatography-mass spectrometry (GC-MS) [].
Alpha-Hexylcinnamaldehyde is primarily synthesized through the crossed-aldol condensation reaction between octanal and benzaldehyde, often facilitated by basic conditions using catalysts like potassium hydroxide or sodium hydroxide . The general reaction mechanism involves the formation of an enolate ion from octanal, which then reacts with benzaldehyde to yield alpha-hexylcinnamaldehyde. The reaction can be summarized as follows:
The synthesis of alpha-hexylcinnamaldehyde typically involves the following steps:
Alpha-Hexylcinnamaldehyde finds applications across several industries:
Studies on alpha-hexylcinnamaldehyde have focused on its interaction with biological systems, particularly regarding skin sensitization and metabolism. It has been identified as a contact sensitizer, with research indicating that it can provoke allergic reactions upon dermal exposure . Metabolic studies suggest that similar to other cinnamaldehydes, it undergoes beta-oxidation and cleavage to yield corresponding benzoic acids without significantly altering its detoxification pathways .
Alpha-Hexylcinnamaldehyde shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Alpha-Amylcinnamaldehyde | Shorter alkyl chain; commonly used as a flavoring agent. | |
Beta-Hexylcinnamaldehyde | Different positioning of the hexyl group; less common in applications. | |
Cinnamaldehyde | Lacks alkyl substituents; widely studied for its flavor and fragrance properties. | |
2-Hexylcinnamaldehyde | Structural isomer; different biological activity profile. |
Alpha-Hexylcinnamaldehyde's unique hexyl substituent at the alpha-position distinguishes it from these compounds, influencing its solubility, volatility, and biological activity.
Irritant;Environmental Hazard